An In-depth Technical Guide to p-Phenetidine: Properties, Synthesis, and Analysis
An In-depth Technical Guide to p-Phenetidine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Phenetidine, also known as 4-ethoxyaniline, is an aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds.[1][2] Its chemical structure, featuring an ethoxy and an amino group on a benzene (B151609) ring, makes it a versatile building block in the pharmaceutical and dye industries.[3][4] Historically, it gained prominence as a key precursor in the manufacture of early synthetic analgesics like phenacetin (B1679774).[1][5] This guide provides a comprehensive overview of the chemical and physical properties of p-phenetidine, detailed experimental protocols for its use in synthesis and its analysis, and relevant metabolic pathways for professionals in drug development.
Core Properties of p-Phenetidine
p-Phenetidine is a colorless to light-yellow or amber liquid that tends to darken to a red or brown hue upon exposure to air and light.[6][7][8] It is combustible and sensitive to both air and light, necessitating storage in a cool, dry, and well-ventilated area in tightly sealed containers.[3][9]
Physicochemical Data
A summary of the key physicochemical properties of p-phenetidine is presented in the table below for easy reference and comparison.
| Property | Value | Citations |
| CAS Number | 156-43-4 | [1][6] |
| Molecular Formula | C₈H₁₁NO | [1][6] |
| Molar Mass | 137.18 g/mol | [1][10] |
| Appearance | Colorless to light orange/yellow clear liquid | [1] |
| Melting Point | 2-5 °C (36-41 °F) | [11][12] |
| Boiling Point | 250-255 °C (482-491 °F) | [6][7][11][13] |
| Density | 1.065 - 1.07 g/mL at 20-25 °C | [1][7][12] |
| Solubility in Water | 20 g/L at 20 °C (Slightly soluble to insoluble) | [1][6] |
| Solubility in Organic | Soluble in alcohol | [6][7] |
| Flash Point | 116-120 °C (241-248 °F) | [1][13] |
| Vapor Density | 4.73 (Heavier than air) | [7][8] |
| Refractive Index | 1.559-1.56 |
Safety and Handling
p-Phenetidine is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[9][14] It causes serious eye irritation and is suspected of causing genetic defects.[9][14] Inhalation of its vapors can be harmful.[9]
GHS Hazard Pictograms:
-
GHS07: Exclamation mark
-
GHS08: Health hazard
Hazard Statements: H302, H312, H317, H319, H332, H341[1]
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, must be worn when handling p-phenetidine.[7] Work should be conducted in a well-ventilated area or under a fume hood.[7][15]
Applications in Synthesis and Research
The primary application of p-phenetidine is as an intermediate in chemical synthesis.[2]
-
Pharmaceuticals: It is a well-known precursor for the synthesis of analgesics and antipyretics, most notably phenacetin and bucetin.[1][3]
-
Dyes: It serves as an intermediate in the manufacturing of various dyes, such as AS-VL, alizarin (B75676) red 5G, and fast acid blue R.[4]
-
Other Industrial Uses: p-Phenetidine is also utilized in the production of rubber anti-aging agents and as a preservative in feed and food to prevent oxidative deterioration.[4]
Experimental Protocols
Synthesis of Phenacetin from p-Phenetidine
This protocol details the amide synthesis of phenacetin from p-phenetidine and acetic anhydride (B1165640).
Materials:
-
p-Phenetidine (0.20 g, 1.46 mmol)[16]
-
Deionized water[16]
-
Concentrated hydrochloric acid (12 M)[16]
-
Activated carbon (decolorizing charcoal)[16]
-
Sodium acetate (B1210297) (0.24 g, 2.92 mmol)[16]
-
Acetic anhydride (0.20 mL, 2.20 mmol)[16]
-
10-mL Erlenmeyer flasks
-
Hot plate
-
Pipettes
-
Suction filtration apparatus (Büchner funnel)
-
Ice-water bath
Methodology:
-
Purification of p-Phenetidine:
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of p-phenetidine with 3.50 mL of deionized water.[16]
-
Add 4 drops of concentrated hydrochloric acid to dissolve the amine, forming p-phenetidine hydrochloride.[16]
-
Add a spatula-tip of activated carbon to the solution, and gently swirl the flask on a hot plate for a few minutes to decolorize the solution.[16]
-
Remove the activated carbon by pipette filtration into a clean 10-mL flask.[16]
-
-
Amide Synthesis:
-
Prepare a weakly basic solution by dissolving 0.24 g of sodium acetate in 0.80 mL of water in a separate 10-mL flask.[16]
-
Gently warm the purified p-phenetidine hydrochloride solution on a hot plate.[16]
-
While swirling the warm solution, add 0.20 mL of acetic anhydride.[16]
-
Immediately add the sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[16]
-
-
Crystallization and Isolation:
-
Recrystallization:
HPLC Analysis of p-Phenetidine
This protocol outlines a method for the analysis of p-phenetidine using High-Performance Liquid Chromatography (HPLC).[17]
Instrumentation and Materials:
-
HPLC System: With a UV detector.
-
Column: Primesep 100, 4.6 x 150 mm, 100Å.[17]
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[17]
-
Detection Wavelength: 200 nm[17]
-
Sample: p-Phenetidine dissolved in a suitable solvent.
Methodology:
-
System Preparation:
-
Prepare the mobile phase by mixing the specified proportions of acetonitrile, water, and sulfuric acid.
-
Degas the mobile phase before use.
-
Equilibrate the Primesep 100 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare a standard solution of p-phenetidine of known concentration.
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of p-phenetidine at a UV wavelength of 200 nm.[17]
-
The retention time and peak area can be used for qualitative and quantitative analysis.
-
Visualizing Chemical and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate key transformations involving p-phenetidine.
Caption: Synthesis of Phenacetin from p-Phenetidine.
Caption: Metabolic Pathway of Phenacetin and Action of p-Phenetidine.
Conclusion
p-Phenetidine remains a compound of significant interest in organic synthesis and pharmaceutical research. Its well-defined properties and versatile reactivity make it an essential building block for a range of commercial products. A thorough understanding of its characteristics, safe handling procedures, and synthetic applications is crucial for researchers and professionals in the chemical and pharmaceutical sciences. The role of p-phenetidine as a metabolite of phenacetin and its interaction with cyclooxygenase enzymes also highlights its importance in toxicological and drug metabolism studies.[18]
References
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- 2. p-Phenetidine [lanxess.com]
- 3. guidechem.com [guidechem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Phenetidine [drugfuture.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. P-PHENETIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4-Ethoxyaniline | C8H11NO | CID 9076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. p-Phenetidine, 98% 156-43-4 India [ottokemi.com]
- 12. Phenetidine | 156-43-4 [chemicalbook.com]
- 13. ICSC 1720 - p-PHENETIDINE [chemicalsafety.ilo.org]
- 14. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. stolaf.edu [stolaf.edu]
- 17. HPLC Method for Analysis of 4-ethoxyaniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
